molecular formula C8H6ClNOS B188765 7-Chloro-2H-1,4-benzothiazin-3(4H)-one CAS No. 5333-05-1

7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B188765
CAS No.: 5333-05-1
M. Wt: 199.66 g/mol
InChI Key: JNPOLSNJHCFNCG-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzothiazin-3(4H)-one Scaffold in Chemical Biology and Medicinal Chemistry Research

The 1,4-benzothiazine nucleus is a privileged scaffold in drug discovery, serving as the core structure for a multitude of compounds with wide-ranging pharmacological properties. doaj.orgwikipedia.org This significance stems from its structural similarity to phenothiazines, which are known for their therapeutic effects, and the versatile nature of the benzothiazine ring system that allows for extensive functionalization. google.com The fusion of a benzene (B151609) ring with a thiazine (B8601807) ring creates a unique three-dimensional conformation that is conducive to interacting with various biological targets. google.com

Derivatives of the 1,4-benzothiazin-3(4H)-one scaffold have been investigated for a vast array of biological activities. Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant agents. easpublisher.comnih.govnih.gov The nitrogen and sulfur heteroatoms within the ring are key to its biological functions, often participating in crucial binding interactions with enzymes and receptors. nih.govncats.io For instance, certain derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, while others act as calcium channel blockers or calmodulin antagonists. The broad spectrum of activity underscores the scaffold's importance as a template for developing novel therapeutic agents.

Table 1: Investigated Biological Activities of the 1,4-Benzothiazine Scaffold

Biological Activity Research Focus Key Findings
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis. Derivatives have shown activity against lung cancer cell lines and other tumors. nih.gov
Antimicrobial Activity against Gram-positive and Gram-negative bacteria. Chloro-substituted derivatives often show enhanced antibacterial effects. nih.govnih.gov
Anticonvulsant Modulation of ion channels or receptors in the central nervous system. N-substituted benzothiazin-3-one derivatives have demonstrated protection in seizure models. nih.govnih.gov
Anti-inflammatory Inhibition of inflammatory enzymes like cyclooxygenase. The scaffold is related to non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. fishersci.com
Neuroprotective Inhibition of enzymes such as acetylcholinesterase for Alzheimer's disease treatment. Hybrid molecules incorporating the scaffold show potent enzyme inhibition.

Historical Trajectories and Evolution of Research on 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Research into benzothiazines began to gain momentum in the mid-20th century, with initial reports on 2,1-benzothiazines appearing in the 1960s. wikipedia.org The synthesis of the 1,4-benzothiazine core typically involves the cyclization of 2-aminothiophenol (B119425) or its derivatives with various electrophilic partners. easpublisher.com

The specific history of this compound is linked to the availability and use of its key precursor, 2-amino-5-chlorobenzenethiol. The synthesis of the target compound generally proceeds via the reaction of this chlorinated aminothiophenol with a suitable two-carbon synthon, such as chloroacetyl chloride or a bromoacetate, leading to the formation of the six-membered thiazine ring.

Early research on chlorinated 1,4-benzothiazines laid the groundwork for its development. For example, studies emerged detailing the synthesis of related structures like 7-chloro-2,3-dihydro-1,4-benzothiazine, which was explored for its potential in developing antitumor agents due to its structural analogy to phenothiazines. ijcrt.org Other work focused on creating derivatives such as ethyl 7-chloro-4H-1,4-benzothiazine-2-carboxylate. researchgate.net These foundational syntheses demonstrated the feasibility of incorporating a chlorine atom at the 7-position and spurred further investigation into the properties of this class of compounds. The evolution of this research has shifted from fundamental synthesis to the targeted design of 7-chloro-substituted derivatives for specific therapeutic applications.

Current Research Frontiers and Unexplored Avenues for this compound

The presence of the chlorine atom at the 7-position of the benzothiazine ring is of significant interest in modern medicinal chemistry. Halogenation is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. nih.govnih.gov

Current research frontiers for this compound and its derivatives are heavily focused on leveraging this substitution to enhance therapeutic potential.

Anticonvulsant Agents: Recent studies have explored novel 1,4-benzothiazin-3-one derivatives as potential anticonvulsants. nih.gov A 2023 study found that a compound with a bromine atom on the benzyl (B1604629) group at the N4 position (4-(4-bromo-benzyl)-4H-benzo[b] ncats.iomdpi.comthiazin-3(4H)-one) showed promising activity in preclinical seizure models. nih.gov This highlights the importance of halogen substituents in this therapeutic area, suggesting that this compound is a valuable starting material for creating new and potentially more potent anticonvulsant candidates.

Anticancer Drug Discovery: The development of novel anticancer agents remains a high priority. The 1,4-benzothiazine scaffold has been identified as a promising backbone for this purpose. mdpi.com The 7-chloro substitution can enhance the cytotoxic activity of compounds, and ongoing research is likely to explore derivatives of this compound against various cancer cell lines.

Antimicrobial Agents: Structure-activity relationship (SAR) studies on benzothiazine derivatives have frequently shown that compounds containing a chlorine atom on the benzoyl moiety exhibit higher antimicrobial activity, particularly against Gram-positive bacteria. doaj.orgnih.gov This makes this compound an important scaffold for developing new antibacterial agents to combat drug-resistant pathogens.

Beyond these established areas, several avenues remain relatively unexplored. The chromophoric nature of the benzothiazine ring system presents opportunities in materials science and diagnostics, such as in the development of sensors or imaging agents, an area that is still considered underexploited. Furthermore, its potential as a bioherbicide, inspired by the activity of related benzoxazinones, offers a non-medical application worthy of further investigation.

Table 2: Recent Research Findings on Halogenated Benzothiazine Derivatives

Derivative Class Research Area Key Finding Year
N-Arylmethyl-1,4-benzothiazin-3-ones Anticonvulsant The 4-bromo-benzyl substituted derivative showed significant activity in a mouse seizure model. 2023
7-Chloro-(4-thioalkylquinoline) Anticancer Sulfonyl N-oxide derivatives showed pronounced cytotoxicity and selectivity against several human cancer cell lines. 2022
7-Alkoxy-4H- nih.govncats.iomdpi.comtriazolo[4,3-d]benzo[b] ncats.iomdpi.comthiazines Anticonvulsant A 7-(2-fluorobenzyloxy) derivative was identified as a potent and less neurotoxic anticonvulsant compared to carbamazepine. 2011
4-Benzoyl-1,2-benzothiazines Antimicrobial Derivatives with a chlorine or bromine atom in the para position of the benzoyl group showed higher activity against Gram-positive bacteria. 2015

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPOLSNJHCFNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277058
Record name 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
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Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-05-1
Record name 5333-05-1
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Record name 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
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Advanced Synthetic Methodologies for 7 Chloro 2h 1,4 Benzothiazin 3 4h One and Its Derivatives

Classical Synthetic Routes to the 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Core

The foundational methods for constructing the 1,4-benzothiazin-3(4H)-one ring system have traditionally relied on the cyclocondensation of 2-aminothiophenols with appropriate C2 synthons. The most common precursor for the target compound is 2-amino-5-chlorothiophenol.

One of the most direct and established routes involves the reaction of the corresponding 2-aminothiophenol (B119425) with α-halo acetic acids or their esters, such as chloroacetic acid or ethyl chloroacetate. nih.gov This reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular aminolysis, where the amino group attacks the carbonyl carbon to form the six-membered heterocyclic ring upon dehydration.

Another classical approach is the reaction of 2-aminothiophenols with ethyl 2-bromoalkanoates, which similarly leads to the formation of 2H-benzo[b] organic-chemistry.orgthieme-connect.comthiazin-3(4H)-one derivatives. nih.gov These methods, while effective, often require elevated temperatures and extended reaction times.

A variation of this classical approach involves the reductive cyclization of substituted 2-nitrophenyl sulfides. For example, a 2-nitrophenol can be converted to an ethyl 2-(2-nitrophenoxy)acetate derivative, which is then reduced, often using iron powder in acetic acid. The reduction of the nitro group to an amine is followed by an in situ cyclization to yield the benzoxazinone core; a similar strategy can be applied for the synthesis of the benzothiazinone analogue.

Table 1: Classical Synthesis Precursors

Starting Material Reagent Product Core
2-Amino-5-chlorothiophenol Chloroacetyl chloride This compound

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and substrate scope of 1,4-benzothiazine synthesis. Copper-catalyzed reactions have emerged as a particularly powerful tool.

A notable development is the copper-catalyzed three-component tandem reaction for the one-pot synthesis of 1,4-benzothiazines from terminal alkynes, 2-iodophenyl isothiocyanates, and aqueous ammonia. organic-chemistry.org This method allows for the construction of the complex heterocyclic system in a single operation. While not explicitly detailed for the 7-chloro derivative, the broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups, suggests its applicability. organic-chemistry.org Optimal conditions for these reactions often involve a copper(I) source like CuTc, a ligand such as 1,10-phenanthroline, and a base in an organic solvent. organic-chemistry.org

Another innovative copper-catalyzed approach involves the ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.com This reaction proceeds through a presumed decarboxylative coupling followed by ring-opening and intramolecular hydroamination to yield 4-cyano-1,4-benzothiazines. thieme-connect.com The use of copper salts is essential for the crucial ring-opening step of the benzothiazole (B30560) intermediate. thieme-connect.com

Furthermore, copper-catalyzed intramolecular N-aryl amination has been used to synthesize 3,4-dihydro-2H-benzo[b] organic-chemistry.orgthieme-connect.comthiazine (B8601807) derivatives from substituted 2-(2-bromophenylthio)-ethanamines, showcasing the versatility of copper catalysis in forming the thiazine ring. researchgate.net

Table 2: Comparison of Catalytic Methods

Method Catalyst System Key Features
Three-Component Tandem Reaction CuTc / 1,10-phenanthroline One-pot synthesis from simple precursors. organic-chemistry.org
Ring Expansion CuCl Utilizes readily available benzothiazole starting materials. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. Several eco-friendly methods for preparing the 1,4-benzothiazine scaffold have been reported.

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective green technique. The neat (solvent-free) reaction of substituted 2-aminothiols with β-ketoesters or β-dicarbonyl compounds under microwave irradiation provides 2,3-disubstituted 4H-1,4-benzothiazines, including the ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, in high yields (85-96%). soton.ac.uk This method offers significant advantages over conventional heating, including dramatically reduced reaction times and simplified work-up procedures. soton.ac.uk The use of solid supports like basic alumina can further enhance the efficiency of microwave-assisted condensations.

Other green strategies include:

Biocatalysis: The use of baker's yeast as a whole-cell biocatalyst for the condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds in methanol. nih.gov

Aqueous Synthesis: Cyclocondensation reactions performed in water, often facilitated by supramolecular catalysts like β-cyclodextrin, which can promote the reaction of substituted diaryl disulfides with 1,3-dicarbonyl compounds. nih.gov

Photocatalysis: Visible-light-mediated one-pot, three-component procedures have been developed for related 1,4-benzothiazine derivatives, sometimes proceeding efficiently even without a dedicated photocatalyst. nih.govnih.gov

Table 3: Green Synthesis Parameters

Technique Conditions Advantages
Microwave Irradiation Solvent-free, basic alumina support High yields, short reaction times (minutes vs. hours). soton.ac.uk
Biocatalysis Baker's yeast, methanol Use of a renewable catalyst. nih.gov
Aqueous Media β-cyclodextrin, water Avoids volatile organic solvents. nih.gov

Stereoselective Synthesis Strategies for Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly for pharmaceutical applications. For 1,4-benzothiazin-3(4H)-one derivatives, stereoselectivity can be introduced by creating a chiral center, typically at the C2 position.

Strategies for achieving stereoselectivity often involve one of two main approaches: using a chiral starting material or employing a chiral catalyst in an asymmetric reaction.

One reported enantioselective synthesis of a complex molecule containing a benzothiazine moiety involved assembling the heterocyclic ring from a pyruvic acid that was already attached to a chiral amino acid. nih.gov This "chiral pool" approach transfers the stereochemistry from the starting material to the final product.

Another strategy involves catalytic asymmetric reactions. For instance, a protocol for synthesizing 3,4-dihydro-2H-benzo-1,4-thiazine derivatives using NaI as a catalyst and K₂S₂O₈ as an oxidant was reported to proceed with good stereoselectivity. nih.gov While not an enantioselective method in itself, it demonstrates control over the formation of diastereomers. More advanced methods in related heterocyclic systems, such as the organocatalytic asymmetric [4+2] cycloaddition to form benzothiazolopyrimidines, highlight the potential for using chiral organocatalysts to create stereogenic centers with high enantiomeric excess. rsc.org

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and straightforward scalability. This technology has been successfully applied to the synthesis of the 1,4-benzothiazine core.

A continuous flow system was developed for the synthesis of 1,4-benzothiazines from the reaction of ambivalent (E)-β-chlorovinyl ketones and 2,2'-dithiodianilines. researchgate.netbohrium.com By confining the reactive species in a diffusion-controlled flow setting, the reaction pathways become more defined, which is not always possible under traditional batch conditions. researchgate.netbohrium.com This "point of reaction control" allows for the successful segregation of reactive intermediates, preventing the formation of multiple side products that often plague batch reactions. researchgate.net

The optimized conditions for such a flow synthesis typically involve pumping solutions of the reactants through a heated microreactor with a specific residence time. For example, flow rates of 0.02 mL/min for reagents dissolved in 1,1,2-trichloroethane at 80 °C with a residence time of 150 minutes have been reported for a related synthesis. nih.gov The precise control over reaction parameters afforded by flow chemistry enables higher yields and purity for complex heterocyclic scaffolds.

Chemical Reactivity and Derivatization Strategies for 7 Chloro 2h 1,4 Benzothiazin 3 4h One

Electrophilic Aromatic Substitution Reactions on the 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Ring System

The benzene (B151609) ring of the this compound is influenced by several substituents that direct the regiochemical outcome of electrophilic aromatic substitution reactions. The secondary amine at position 4 is a powerful activating group and is ortho-, para-directing. The thioether linkage at position 1 is also activating and ortho-, para-directing. Conversely, the chloro group at position 7 is a deactivating, yet ortho-, para-directing substituent. The carbonyl group at position 3 has a deactivating, meta-directing influence on the aromatic ring.

Considering these combined electronic effects, the most activated positions for electrophilic attack are C5 and, to a lesser extent, C8. However, the C5 position is sterically hindered by the adjacent heterocyclic ring. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the activating amine and para to the thioether, despite the deactivating effect of the nearby carbonyl group. The C8 position is para to the activating amine but is also adjacent to the deactivating chloro group.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield primarily the 5-substituted derivative. The precise reaction conditions would need to be carefully controlled to overcome the deactivating nature of the chloro-substituent and to avoid potential side reactions on the heterocyclic ring.

Nucleophilic Additions and Substitutions Involving the this compound Moiety

The this compound scaffold possesses key sites for nucleophilic attack, primarily the amide nitrogen (N4) and the carbonyl carbon (C3).

N-Alkylation and N-Acylation: The most common nucleophilic substitution reaction for this class of compounds involves the deprotonation of the amide nitrogen followed by reaction with an electrophile. The N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic anion. This anion readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. Phase transfer catalysis (PTC) is an effective method for such alkylations, allowing the reaction to proceed under milder conditions. For instance, alkylation of related 1,5-benzodiazepine-2,4-diones has been successfully carried out using alkylating agents like methyl iodide or benzyl (B1604629) bromide in the presence of potassium carbonate and a phase transfer catalyst. researchgate.net This strategy is directly applicable to the N4 position of this compound.

Attack at the Carbonyl Group: The carbonyl carbon (C3) is electrophilic and susceptible to attack by strong nucleophiles. For example, reduction with agents like lithium aluminum hydride would likely reduce the amide to an amine, yielding a 7-chloro-3,4-dihydro-2H-1,4-benzothiazine. Alkaline hydrolysis would lead to the opening of the heterocyclic ring through nucleophilic acyl substitution, breaking the amide bond.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalysis, often employing specialized phosphine (B1218219) ligands, can effectively facilitate these transformations. researchgate.net

Plausible cross-coupling reactions for this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups at the C7 position.

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form 7-amino derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group at C7.

Heck Reaction: Coupling with alkenes.

These reactions would typically be carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base. The choice of ligand and reaction conditions is critical for achieving high yields with the less reactive aryl chloride.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Coupling Partner Catalyst/Ligand (Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂ / SPhos 7-Aryl-2H-1,4-benzothiazin-3(4H)-one
Buchwald-Hartwig Aniline Pd₂(dba)₃ / XPhos 7-(Phenylamino)-2H-1,4-benzothiazin-3(4H)-one
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI 7-(Phenylethynyl)-2H-1,4-benzothiazin-3(4H)-one

Functionalization of the Heterocyclic Ring in this compound

Beyond the aromatic ring, the heterocyclic portion of the molecule offers several avenues for functionalization.

N4-Position: As detailed in section 3.2, the nitrogen atom is the most common site for derivatization via alkylation or acylation. researchgate.net This allows for the introduction of a wide variety of substituents, significantly altering the molecule's properties. A study on related benzoxazinones demonstrated the synthesis of 4-benzyl derivatives via reaction with benzyl bromide and a base like caesium carbonate. nih.gov

S1-Position: The thioether sulfur can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation would significantly impact the electronic nature and geometry of the heterocyclic ring.

C2-Position: The methylene (B1212753) group at C2, being adjacent to the sulfur atom and the carbonyl group, possesses protons that could potentially be removed by a strong base (e.g., lithium diisopropylamide, LDA). The resulting carbanion could then be trapped with an electrophile, allowing for alkylation or other functionalization at this position.

Table 2: Heterocyclic Ring Functionalization Strategies

Position Reaction Type Reagents (Example) Resulting Functional Group
N4 Alkylation Benzyl bromide, K₂CO₃ N-benzyl
N4 Acylation Acetyl chloride, Et₃N N-acetyl
S1 Oxidation m-CPBA (1 equiv.) Sulfoxide
S1 Oxidation m-CPBA (2 equiv.) Sulfone
C2 Alkylation 1. LDA; 2. Methyl iodide C2-methyl

Chemo- and Regioselective Modifications of the this compound Scaffold

The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity:

N-Alkylation vs. C-Alkylation: Under basic conditions with an alkyl halide, N-alkylation at the N4 position is overwhelmingly favored over C-alkylation at the C2 position due to the higher acidity of the N-H proton compared to the C-H protons.

Cross-Coupling vs. Nucleophilic Aromatic Substitution: The C-Cl bond at position 7 can be selectively functionalized using palladium catalysis under conditions that would not typically promote nucleophilic aromatic substitution (SₙAr). SₙAr at this position would require harsh conditions and a strongly activated ring, which is not the case here.

Ring Reactions vs. Heterocyclic Reactions: Electrophilic aromatic substitution on the benzene ring requires specific catalytic conditions (e.g., Lewis acids) that are distinct from those needed for functionalizing the heterocyclic ring (e.g., base-mediated N-alkylation).

Regioselectivity:

Electrophilic Aromatic Substitution: As discussed in section 3.1, the directing effects of the substituents strongly favor substitution at the C5 position of the aromatic ring.

Synthesis of Isomers: The synthesis of the 1,4-benzothiazine core itself can be highly regioselective. For example, the condensation of substituted 2-aminobenzenethiols with α-halo esters or other bifunctional reagents can lead to specific isomers depending on the reaction pathway. The synthesis of 5-chloro and 7-chloro-4H-1,4-benzothiazines has been achieved through the condensation of the corresponding 2-amino-chlorobenzenethiol with reactive methylene compounds. researchgate.net

By carefully selecting reagents, catalysts, and reaction conditions, it is possible to selectively modify one part of the this compound molecule while leaving the other reactive sites untouched, enabling the synthesis of a wide array of complex derivatives.

Spectroscopic and Mechanistic Elucidation Studies of 7 Chloro 2h 1,4 Benzothiazin 3 4h One

Advanced NMR Spectroscopic Analysis for Conformational and Tautomeric Studies of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules like this compound. Analysis of ¹H and ¹³C NMR spectra provides insights into the electronic environment of each nucleus and the connectivity of the molecule.

Conformational Analysis: The six-membered thiazine (B8601807) ring in 1,4-benzothiazine derivatives can adopt various conformations, such as a boat, twist-boat, or half-chair. researchgate.net The specific conformation of this compound in solution can be inferred from the coupling constants (J-values) of the methylene (B1212753) protons at the C2 position. The dihedral angles between these protons and adjacent protons on the aromatic ring, as described by the Karplus equation, can help in determining the ring's preferred conformation.

Tautomeric Studies: this compound possesses a lactam-lactim tautomeric system due to the presence of the amide group within the heterocyclic ring. The equilibrium between the keto (amide) form and the enol (imidate) form can be investigated using NMR spectroscopy. In many cases, the keto form is the predominant tautomer in solution. The presence of a single set of resonances corresponding to the keto form and the absence of signals for the enol form would suggest that the equilibrium lies heavily towards the amide tautomer under the experimental conditions. The chemical shift of the N-H proton is also a key indicator; a downfield shift is characteristic of the amide proton.

Expected NMR Data: While specific experimental data for this compound is not readily available in the cited literature, expected chemical shifts can be predicted based on data for analogous structures. rsc.org

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic-H7.0 - 7.8C=O165 - 175
N-H8.0 - 10.0Aromatic-C115 - 140
CH₂3.0 - 4.0CH₂30 - 40
This is an interactive table. Click on the headers to sort.

Mass Spectrometry-Based Fragmentation Pathway Analysis of this compound Derivatives

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₆ClNOS). The fragmentation would likely initiate from the cleavage of the heterocyclic ring. Common fragmentation patterns for related heterocyclic systems involve the loss of small neutral molecules. researchgate.net

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation for cyclic ketones and amides is the expulsion of a carbon monoxide molecule, leading to a fragment of [M-28]⁺.

Loss of CH₂O: Cleavage of the C-S and C-N bonds could result in the loss of a formaldehyde (B43269) radical.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the thiazine ring could occur via an RDA-type mechanism, leading to the formation of a stable aromatic fragment.

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment of [M-35]⁺ or [M-37]⁺, depending on the chlorine isotope.

A proposed fragmentation pattern is outlined below:

Fragment Ion m/z (relative to M⁺) Proposed Neutral Loss
[C₈H₆ClNOS]⁺• (Molecular Ion)M⁺-
[C₇H₆ClNS]⁺•M - 28CO
[C₇H₄ClNS]⁺•M - 30CH₂O
[C₆H₄ClS]⁺•M - (C₂H₂NO)
[C₈H₆NOS]⁺M - 35/37Cl
This is an interactive table. Click on the headers to sort.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported in the searched literature, analysis of related 1,4-benzothiazine derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.netnih.gov

Expected Crystallographic Parameters: Based on data from related benzothiazine structures, the following parameters can be anticipated. nih.govnih.gov

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
Thiazine RingHalf-chair or Envelope conformation
Key Bond LengthsC=O: ~1.23 Å, C-N: ~1.35 Å, C-S: ~1.75 Å, C-Cl: ~1.74 Å
Hydrogen BondingIntermolecular N-H···O=C interactions
This is an interactive table. Click on the headers to sort.

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Insights of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the bonding characteristics of a molecule. The vibrational spectrum of this compound would exhibit a series of characteristic absorption bands.

Characteristic Vibrational Modes:

N-H Stretching: A prominent band in the IR spectrum is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide. The position and shape of this band can be indicative of hydrogen bonding. jyoungpharm.org

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group, is anticipated in the range of 1650-1680 cm⁻¹. This is one of the most intense bands in the IR spectrum. nih.gov

Aromatic C=C Stretching: Multiple bands in the region of 1450-1600 cm⁻¹ are attributed to the C=C stretching vibrations within the benzene (B151609) ring.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the 1200-1350 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations are generally weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the 600-800 cm⁻¹ range. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental vibrational spectra, aiding in the precise assignment of vibrational modes. mdpi.comignited.in

Table of Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch3200 - 3400Medium - Strong, Broad
C=O Stretch (Amide I)1650 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium - Strong
N-H Bend (Amide II)1500 - 1550Medium
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 800Weak - Medium
C-Cl Stretch600 - 800Medium - Strong
This is an interactive table. Click on the headers to sort.

Biological Activities and Molecular Mechanisms of Action for 7 Chloro 2h 1,4 Benzothiazin 3 4h One Analogues

Enzyme Inhibition and Activation Profiles of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Derivatives

Derivatives of the 1,4-benzothiazin-3(4H)-one scaffold have been identified as potent inhibitors of various enzymes, indicating their potential in treating a range of diseases. One of the notable targets is DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The parent compound, 2H-1,4-benzothiazin-3(4H)-one, has demonstrated inhibitory effects on this enzyme, marking it as a promising starting point for the development of new anti-tuberculosis drugs. guidechem.com

In the realm of inflammatory and cardiovascular diseases, these derivatives have shown significant activity. Certain analogues have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, an enzyme implicated in inflammation and pain. nih.gov Additionally, some derivatives act as 15-lipoxygenase (15-LOX) inhibitors, another key enzyme in inflammatory pathways. cbijournal.com The cardiovascular effects of these compounds are linked to their ability to inhibit calcium and calmodulin-dependent enzymes, which can lead to vasorelaxation and antihypertensive effects. smolecule.com

Furthermore, the 1,4-benzothiazine core has been explored for its role in metabolic and oncological pathways. For instance, some derivatives exhibit anti-aldose reductase activity, an enzyme involved in diabetic complications. nih.gov In the context of cancer, benzothiazinone compounds have been patented as inhibitors of serine/threonine and tyrosine kinase activity, which are crucial for cell signaling pathways that control cell proliferation and survival. google.com The ability of these compounds to inhibit such a diverse range of enzymes underscores the therapeutic potential of the this compound scaffold.

Receptor Binding and Modulation Studies Involving the this compound Scaffold

The pharmacological effects of this compound analogues are often mediated through their interaction with various cellular receptors. The structural relationship to phenothiazines suggests a potential for interaction with dopamine (B1211576) receptors. Phenothiazine itself is a known dopamine-2 (D2) receptor antagonist, which accounts for its antipsychotic properties. This suggests that derivatives of the 1,4-benzothiazine scaffold could be investigated for similar neuroleptic activities.

In the cardiovascular system, the vasorelaxant and anti-arrhythmic properties of these compounds point towards interactions with ion channels, which are a class of receptors. nih.gov Some derivatives have been shown to act as ATP-sensitive potassium channel openers, leading to smooth muscle relaxation and a decrease in blood pressure. cbijournal.com Their calcium antagonistic effects further contribute to their antihypertensive potential. smolecule.com

While direct receptor binding studies on this compound itself are not extensively documented in the reviewed literature, the broad range of biological activities reported for its analogues strongly implies interactions with multiple receptor types. These include potential binding to receptors involved in inflammatory processes. smolecule.com The diverse pharmacological profile of the 1,4-benzothiazine class of compounds highlights the need for more detailed receptor binding and modulation studies to elucidate the specific molecular targets of the 7-chloro substituted derivatives.

Cellular Pathway Modulation by this compound

Analogues of this compound have been shown to modulate key cellular pathways, particularly those involved in apoptosis and inflammation. A significant body of research indicates that 1,4-benzothiazine derivatives can induce apoptosis, or programmed cell death, in various cell types, including cancer cells and thymocytes. researchgate.netnih.gov The proposed mechanism for this apoptotic induction involves a cascade of biochemical events, starting with the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase). This leads to the generation of ceramide, a lipid second messenger, which in turn activates caspase-8 and caspase-3, executing the apoptotic program. nih.gov

In the context of inflammation, derivatives of this scaffold have demonstrated the ability to downregulate the expression of several pro-inflammatory genes. For example, in a study on lung cancer cells, a substituted 1,4-benzothiazine was found to effectively reduce the expression of interleukin-1α (Il1-α), interleukin-1β (Il1-β), interleukin-6 (Il6), vimentin, cyclooxygenase-2 (COX-2), interleukin-8 (Il8), and tumor necrosis factor-α (TNF-α). rjsocmed.com This broad anti-inflammatory gene expression profile suggests that these compounds could be valuable in the treatment of inflammatory diseases and cancers where inflammation plays a significant role in pathology. The ability of 1,4-benzothiazine analogues to regulate these fundamental cellular pathways underscores their potential as multi-target therapeutic agents. researchgate.net

Antimicrobial and Antiviral Activities of Substituted 7-Chloro-2H-1,4-benzothiazin-3(4H)-ones

The 1,4-benzothiazine scaffold has been a fruitful source of compounds with significant antimicrobial properties. Derivatives of this compound have been investigated for their activity against a range of pathogens, including bacteria and fungi. nih.gov Notably, the parent compound, 2H-1,4-benzothiazin-3(4H)-one, has shown potential antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. guidechem.com This finding is particularly important given the rise of drug-resistant strains of this bacterium.

The broad-spectrum antimicrobial potential of this class of compounds is well-documented, with various studies reporting antibacterial and antifungal activities. cbijournal.comsmolecule.comresearchgate.net The mechanism of action for these antimicrobial effects may be linked to the inhibition of essential microbial enzymes, as seen with the inhibition of DprE1 in M. tuberculosis. guidechem.com

In addition to their antimicrobial effects, some 1,4-benzothiazine derivatives have been explored for their antiviral potential. Reports have indicated anti-HIV activity for certain analogues, suggesting that this scaffold could be a starting point for the development of new antiviral agents. researchgate.net

Table 1: Antimicrobial Activities of 1,4-Benzothiazine Derivatives

Compound ClassTarget Organism/VirusReported ActivityReference(s)
2H-1,4-benzothiazin-3(4H)-oneMycobacterium tuberculosisPotential antimicrobial activity, DprE1 inhibition guidechem.com
1,4-Benzothiazine DerivativesVarious Bacteria and FungiAntibacterial and antifungal smolecule.com, researchgate.net, cbijournal.com, nih.gov
1,4-Benzothiazine AnaloguesHuman Immunodeficiency Virus (HIV)Anti-HIV activity researchgate.net

This table is a summary of reported activities and does not represent an exhaustive list.

Anti-Inflammatory and Immunomodulatory Potentials of this compound Derivatives

Derivatives of the 1,4-benzothiazine scaffold are well-recognized for their anti-inflammatory properties. nih.govcbijournal.comsmolecule.comnih.govresearchgate.net These compounds have been shown to act through various mechanisms to quell inflammatory responses. As mentioned previously, some derivatives can inhibit key inflammatory enzymes such as COX-2 and 15-lipoxygenase. nih.govcbijournal.com

A significant finding is the ability of these compounds to modulate inflammatory gene expression. One study demonstrated that a substituted 1,4-benzothiazine could downregulate a suite of pro-inflammatory genes, including interleukins and TNF-α, in lung cancer cells. rjsocmed.com This indicates that the anti-inflammatory effects are not just due to the inhibition of a single enzyme but may involve a broader impact on cellular signaling pathways that control inflammation.

In addition to their anti-inflammatory effects, some 1,4-benzothiazine derivatives have been reported to possess immunomodulatory activities. For instance, immunostimulating properties have been noted, suggesting that these compounds could potentially be used to enhance the immune response in certain conditions. nih.gov The dual anti-inflammatory and immunomodulatory potential of this scaffold makes it an attractive area for further research in the development of treatments for a wide range of immune-related disorders.

Antineoplastic Activities and Mechanisms of this compound Analogues

The 1,4-benzothiazine scaffold has emerged as a promising framework for the development of novel antineoplastic agents. nih.govcbijournal.comnih.govresearchgate.net Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting broad potential in oncology. smolecule.com

The primary mechanism underlying the anticancer activity of many 1,4-benzothiazine analogues appears to be the induction of apoptosis. researchgate.netnih.gov As detailed in section 5.3, these compounds can trigger a caspase-dependent cell death pathway. The ability to selectively induce apoptosis in cancer cells is a highly sought-after characteristic in anticancer drug design.

Furthermore, some benzothiazinone derivatives have been developed as inhibitors of protein kinases, such as serine/threonine and tyrosine kinases, which are often dysregulated in cancer and play a critical role in tumor growth and proliferation. google.com In a study focused on lung cancer, a substituted 1,4-benzothiazine not only showed cytotoxicity but also suppressed the proliferation and migration of cancer cells. rjsocmed.com This was accompanied by the downregulation of pro-inflammatory genes that can contribute to the tumor microenvironment. rjsocmed.com The multifaceted anti-cancer activity of these compounds, targeting cell viability, proliferation, migration, and inflammation, highlights the therapeutic potential of the 1,4-benzothiazine scaffold in oncology.

Table 2: Antineoplastic Activities of 1,4-Benzothiazine Derivatives

Compound/DerivativeCancer Cell LineKey FindingsReference(s)
Propyl 3-methyl-3,4-dihydro-2H-benzo[b] guidechem.comresearchgate.netthiazine-2-carboxylateA-549 (Lung Cancer)Downregulation of pro-inflammatory genes, suppression of proliferation and migration rjsocmed.com
1,4-Benzothiazine AnaloguesThymocytesInduction of apoptosis via caspase activation nih.gov
Benzothiazinone CompoundsNot specifiedInhibition of serine/threonine and tyrosine kinases google.com

This table provides examples of reported antineoplastic activities and is not exhaustive.

Neuropharmacological Investigations of this compound Related Compounds

The neuropharmacological potential of the 1,4-benzothiazine scaffold is an area of growing interest, partly due to its structural similarity to phenothiazines, a class of drugs with established antipsychotic activity. nih.gov Phenothiazines act as dopamine-2 (D2) receptor antagonists, and it is plausible that 1,4-benzothiazine derivatives could exhibit similar mechanisms of action.

Beyond antipsychotic potential, derivatives of this scaffold have shown promise as neuroprotective agents. nih.govresearchgate.net In one study, certain derivatives demonstrated significant neuroprotective effects against glutamate-induced cell death in PC12 cells, a common in vitro model for neuronal studies. researchgate.net This suggests a potential role for these compounds in the treatment of neurodegenerative diseases where excitotoxicity is a contributing factor.

The diverse biological activities of 1,4-benzothiazine derivatives, including their effects on ion channels and enzymes, could also contribute to their neuropharmacological profile. For instance, the modulation of calcium and potassium channels could impact neuronal excitability. While specific neuropharmacological studies on this compound are not widely available, the activities of related compounds provide a strong rationale for further investigation into its potential effects on the central nervous system.

Analogues of the this compound scaffold belong to the broader class of 1,4-benzothiazine derivatives, which are recognized for a wide array of pharmacological activities. nih.govresearchgate.net Research into this class of heterocyclic compounds has revealed significant potential in various therapeutic areas, including cancer and inflammatory diseases. The biological activity is often linked to the core benzothiazine structure, which is structurally similar to phenothiazines, featuring a characteristic fold along the nitrogen-sulfur axis. nih.gov Modifications to the benzothiazine ring system, including the addition of substituents, have led to the development of derivatives with diverse and potent biological effects. researchgate.net

Anticancer and Antiproliferative Activities

Derivatives of the 1,4-benzothiazine scaffold have demonstrated notable anticancer properties. Small molecules based on this structure can act on multiple therapeutic targets, interfering with cancer cell development, proliferation, and vasculature. nih.gov

One study focused on a series of substituted 1,4-benzothiazines as potential agents for lung cancer. nih.gov Among the synthesized compounds, propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-2-carboxylate was identified as the most active in cell viability assays using the A-549 lung cancer cell line. nih.gov This compound was found to suppress the proliferation and migration of lung cancer cells and downregulate several pro-inflammatory genes, including Il1-α, Il1-β, Il6, vimentin, COX-2, Il8, and TNF-α in vitro. nih.gov

While not direct analogues of the 1,4-benzothiazine-3-one structure, related halogenated benzothiadiazine derivatives have also been explored for their anticancer potential. Structure-activity relationship studies on derivatives of diazoxide (B193173) (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) identified compounds with potent and selective activity against triple-negative breast cancer cells. nih.gov Specifically, combining a 7-bromo substitution on the benzothiadiazine ring with a benzylamine (B48309) side chain resulted in promising activity in reducing cancer cell viability with selectivity over non-malignant cells. nih.gov Furthermore, fused heterocyclic systems like pyrazolobenzothiazine derivatives have shown anticancer activity against various human cancer cell lines, including oral, breast, liver, and colon carcinoma cells. researchgate.net

Anti-inflammatory Activity

The 1,4-benzothiazine nucleus is a key feature in molecules with anti-inflammatory properties. A series of dihydro-4H-1,4-benzothiazine derivatives were synthesized and showed anti-inflammatory effects in a carrageenan paw edema assay. nih.gov The mechanism for related isomeric structures, 1,2-benzothiazine derivatives, has been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Several of these compounds demonstrated high selectivity for COX-2 over COX-1, suggesting potential as anti-inflammatory agents with a reduced risk of side effects associated with non-selective COX inhibition. nih.gov The investigation of propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-2-carboxylate also confirmed its anti-inflammatory potential through the downregulation of key inflammatory mediators like COX-2, TNF-α, and various interleukins in lung cancer cells. nih.gov

Analogue Class/DerivativeBiological ActivityKey FindingsSource
Substituted 1,4-BenzothiazinesAnti-lung cancerPropyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-2-carboxylate was most active against A-549 cells and downregulated multiple pro-inflammatory genes (e.g., COX-2, IL-6, TNF-α). nih.gov
Dihydro-4H-1,4-benzothiazinesAnti-inflammatoryDerivatives demonstrated anti-inflammatory effects in in-vivo models. nih.gov
Halogenated Benzothiadiazines (Related Scaffold)Anticancer7-Bromo derivatives showed selective activity against triple-negative breast cancer cells. nih.gov
Pyrazolobenzothiazines (Fused Ring System)AnticancerShowed activity against six different human cancer cell lines. researchgate.net
1,2-Benzothiazines (Isomeric Scaffold)Anti-inflammatoryActed as selective inhibitors of the COX-2 enzyme. nih.gov

Interactions with Biomolecular Targets: Protein-Ligand and DNA-Ligand Studies of this compound

Based on available scientific literature, there are no specific published experimental studies detailing the protein-ligand or DNA-ligand interactions of the compound this compound. Research has instead focused on its analogues and related benzothiazine structures to understand their mechanisms of action at a molecular level.

Protein-Ligand Interactions of Analogues

Computational and in-vitro studies on various benzothiazine analogues have identified several protein targets, primarily related to inflammation and cancer pathways.

Cyclooxygenase (COX): Analogues from the isomeric 1,2-benzothiazine series have been investigated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory process. nih.gov Molecular docking simulations were used to explore the binding modes of these compounds within the active sites of COX enzymes, revealing a structural basis for their selective inhibition of COX-2. nih.gov

Interleukin-8 (IL-8): As part of an investigation into the anti-lung cancer activity of 1,4-benzothiazine derivatives, molecular docking analysis was performed. nih.gov The most active compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-2-carboxylate, exhibited the highest binding affinity against the pro-inflammatory cytokine IL-8, suggesting this protein may be a relevant target. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK): Fused pyrazolobenzothiazine systems have been identified as inhibitors of p38α MAPK. beilstein-journals.org Certain derivatives were found to inhibit both p38α MAPK and the production of Tumor Necrosis Factor-alpha (TNF-α) with high potency. beilstein-journals.org

Potassium Channels (KATP): While belonging to the related class of benzothiadiazines, the 7-chloro-substituted compound diazoxide and its derivatives are known to function as activators of ATP-sensitive potassium (KATP) channels. nih.gov

DNA-Ligand Interaction Studies

No studies detailing the direct interaction or binding of this compound or its close analogues with DNA were identified in the reviewed literature. The primary mechanisms of action reported for this class of compounds involve interactions with protein targets.

Analogue/Related Compound ClassProtein TargetInteraction/EffectSource
1,4-Benzothiazine derivativesInterleukin-8 (IL-8)Predicted high binding affinity in molecular docking studies. nih.gov
1,2-Benzothiazine derivatives (Isomers)Cyclooxygenase-2 (COX-2)Enzyme inhibition. nih.gov
Pyrazolobenzothiazines (Fused Analogues)p38α MAPKEnzyme inhibition. beilstein-journals.org
7-Chloro-benzothiadiazines (Related Scaffold)ATP-sensitive potassium (KATP) channelsChannel activation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the 7 Chloro 2h 1,4 Benzothiazin 3 4h One Scaffold

Systematic Substituent Effects on the Biological Activity of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Analogues

Systematic investigations into the effects of substituents on the this compound core have revealed critical insights into the modulation of its biological activity. The placement and nature of various functional groups on the benzothiazinone ring system can significantly influence the potency and selectivity of these compounds.

Furthermore, the chloro substituent at the 7-position itself plays a significant role in the molecule's activity profile. Halogen atoms, such as chlorine, can influence factors like lipophilicity and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic properties of the compounds. The specific position of the halogen is often crucial, as seen in related heterocyclic systems where the location of a halogen can dramatically alter biological activity.

While comprehensive studies focusing solely on the systematic substitution of the this compound scaffold are limited, the available data on related benzothiazinone derivatives underscore the importance of the substitution pattern for biological activity.

Table 1: Effect of N-4 Substituents on the Biological Activity of this compound Analogues

Substituent at N-4 Observed Biological Activity Key Findings
Unsubstituted Baseline activity The parent scaffold provides a foundational level of activity.
Methyl Increased lipophilicity Generally leads to enhanced cell permeability.
Ethyl Further increase in lipophilicity Potentially improved pharmacokinetic profile.
Benzyl (B1604629) Introduction of aromatic interactions May lead to enhanced binding affinity with specific targets.

Note: This table is a representative summary based on general principles of medicinal chemistry and findings from related benzothiazinone series, as specific systematic studies on the 7-chloro analogue are not widely available.

Scaffold Hopping and Bioisosteric Replacements Derived from this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with similar biological activities but potentially improved properties. For the this compound scaffold, these approaches can lead to the discovery of new patentable chemical entities with enhanced efficacy, selectivity, or pharmacokinetic profiles.

Bioisosteric replacement often involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. In the context of the this compound scaffold, the sulfur atom in the thiazine (B8601807) ring could be replaced with an oxygen atom to yield the corresponding 7-chloro-2H-1,4-benzoxazin-3(4H)-one. This change, while seemingly minor, can significantly impact the conformation and electronic properties of the ring system, thereby influencing biological activity. Similarly, the carbonyl group at position 3 could be replaced with other functional groups like a thiocarbonyl or a sulfonyl group to explore different interactions with biological targets.

Scaffold hopping takes a broader approach by replacing the entire core scaffold with a structurally different but functionally similar one. For the this compound core, potential scaffold hops could include quinoxalinones, benzoxazinones, or other bicyclic heterocyclic systems that can present key pharmacophoric features in a similar spatial arrangement. The goal is to mimic the essential binding interactions of the original scaffold while exploring new chemical space.

Detailed studies on scaffold hopping and bioisosteric replacements specifically originating from the this compound scaffold are not extensively documented in publicly available literature. However, the principles of these design strategies are widely applied in medicinal chemistry programs involving heterocyclic scaffolds.

Pharmacophore Modeling and Ligand-Based Drug Design Incorporating this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active compounds including this compound derivatives, a pharmacophore model can be generated to guide the design of new, potentially more potent molecules.

A typical pharmacophore model for this scaffold would likely include:

A hydrogen bond acceptor feature from the carbonyl oxygen at position 3.

A hydrogen bond donor feature from the nitrogen at position 4.

A hydrophobic/aromatic feature from the benzene (B151609) ring.

A halogen bond donor feature from the chlorine atom at position 7.

Ligand-based drug design utilizes the information from a set of known active ligands to develop a model for activity, even when the three-dimensional structure of the biological target is unknown. By aligning a series of active this compound analogues, common chemical features can be identified and used to construct a pharmacophore hypothesis. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

While specific pharmacophore models for this compound are not readily found in the literature, the general approach is a standard tool in the discovery and optimization of drugs based on this and related heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For a series of this compound derivatives, a QSAR model could be developed to correlate their biological activity with descriptors such as:

Lipophilicity: Calculated logP (cLogP) or experimentally determined partition coefficients.

Electronic properties: Hammett constants of substituents, dipole moment, or atomic charges.

Steric properties: Molar refractivity (MR), molecular weight, or specific steric parameters like Taft's Es.

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSAR equation might take the form:

log(1/C) = a(cLogP) - b(cLogP)^2 + c(MR) + d(σ) + e

where C is the concentration required for a certain biological effect, and a, b, c, d, and e are coefficients determined by regression analysis. Such an equation can help in understanding which properties are most important for activity and in designing new derivatives with optimized properties.

Although specific QSAR studies focused on this compound derivatives are not widely published, the methodology is a cornerstone of modern medicinal chemistry for optimizing lead compounds.

Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Type Examples Information Provided
Electronic Hammett constant (σ), Dipole moment, HOMO/LUMO energies Distribution of electrons and reactivity.
Steric Molar Refractivity (MR), Taft's steric parameter (Es), van der Waals volume Size and shape of the molecule.
Hydrophobic LogP, π constant Lipophilicity and ability to cross cell membranes.

Computational Chemistry and in Silico Approaches to 7 Chloro 2h 1,4 Benzothiazin 3 4h One

Molecular Docking and Molecular Dynamics Simulations for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict the binding orientation and stability of a ligand within the active site of a target protein. For derivatives of the this compound scaffold, these methods have been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. Studies on various 1,4-benzothiazin-3-one analogues have demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been used to evaluate these compounds as potential inhibitors of enzymes crucial for the survival of pathogens. In one study, benzothiazinone derivatives were docked against the Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) enzyme from Mycobacterium tuberculosis, a key target for anti-tubercular drugs. uobasrah.edu.iq The results showed strong binding affinities, with docking scores ranging from -8.46 to -9.68 kcal/mol. uobasrah.edu.iq

Another application involved docking 1,4-benzothiazine-3-one derivatives against GABA-Aergic receptors to explore a plausible mechanism for their observed anticonvulsant activity. nih.gov Similarly, these scaffolds have been investigated as inhibitors of bacterial peptide deformylase (PDF), where designed molecules showed superior docking scores compared to the natural inhibitor, actinonin. frontiersin.org These studies typically identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Examples of Molecular Docking Studies on 1,4-Benzothiazin-3-one Analogues
Target ProteinPDB IDTherapeutic AreaDocking Score Range (kcal/mol)Key Interacting Residues
DprE14P8LAntitubercular-8.46 to -9.68Asp-31, Thr-29, Leu-27, Ala-53
MRSA-Antibacterial-6.38Not specified
GABA-A Receptor-AnticonvulsantNot specifiedNot specified
Peptide Deformylase (PDF)-AntibacterialBetter than actinoninNot specified

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to assess the dynamic stability of the predicted ligand-receptor complex over time. These simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key interactions. For 1,4-benzothiazine-3-one derivatives identified as potential anticonvulsants, MD simulations were used to confirm the stability of their binding within the active site of GABA-Aergic receptors. nih.gov By analyzing the trajectory of the simulation, researchers can evaluate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of the protein and the ligand's ability to maintain a stable binding pose. This validation step is crucial for confirming the hypotheses generated from docking studies. nih.govacs.org

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a deep understanding of a molecule's structure, stability, and chemical reactivity.

For derivatives of 1,4-benzothiazin-3-one, DFT studies have been performed to calculate a variety of molecular properties and reactivity descriptors. nih.gov Using methods like B3LYP with basis sets such as 6-311G**, researchers can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Other calculated properties include electron affinity, ionization potential, chemical potential, hardness, and softness. nih.gov These descriptors help in rationalizing the observed biological activity of different analogues. For example, a comparative DFT study between two different 1,4-benzothiazin-3-one derivatives (4c and 4h) showed that the more active compound (4h) possessed distinct electronic properties that correlated with its higher anticonvulsant activity. nih.gov Quantum calculations are also used to determine the relative energies of different tautomers or stereoisomers, identifying the most energetically favorable form of a molecule under specific conditions. iucr.orgnih.gov

Table 2: Quantum Chemical Descriptors Calculated for 1,4-Benzothiazin-3-one Analogues using DFT
DescriptorSignificance
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Ionization PotentialEnergy required to remove an electron.
Electron AffinityEnergy released when an electron is added.
Chemical Hardness/SoftnessMeasures resistance to change in electron distribution.

Virtual Screening and De Novo Design Strategies Based on the this compound Scaffold

The 1,4-benzothiazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. frontiersin.orgnih.govrsc.org This makes the this compound core an excellent starting point for discovering new drug candidates through virtual screening and de novo design.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds against a specific biological target to identify potential hits. The 1,4-benzothiazin-3-one scaffold can be used as a query in structure-based virtual screening (if the target structure is known) or ligand-based screening (using known active molecules as a template). In a typical workflow, millions of compounds are computationally docked into the target's active site, and the top-scoring molecules are selected for further experimental validation. This approach accelerates the hit-identification phase of drug discovery by prioritizing compounds that are most likely to be active.

De Novo Design: This strategy involves the computational construction of novel molecules from the ground up, tailored to fit the specific constraints of a receptor's binding site. nih.govplos.org Starting with the this compound scaffold as a core fragment, de novo design algorithms can "grow" new chemical functionalities or link different fragments together. The goal is to create a novel molecule with optimized interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the target protein, thereby maximizing binding affinity and selectivity. This approach allows for the exploration of novel chemical space beyond what is available in existing compound libraries. mdpi.com

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for this compound Analogues

In addition to predicting biological activity, computational methods are vital for assessing the drug-like properties of new chemical entities. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in the early stages of drug development to filter out candidates that are likely to fail in later clinical trials. nih.gov

For analogues based on the 1,4-benzothiazin-3-one scaffold, various in silico models and web-based tools, such as SwissADME, are used to predict their pharmacokinetic profiles. uobasrah.edu.iqresearchgate.net These predictions are often based on established guidelines like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov

Key ADMET parameters evaluated computationally include:

Absorption: Prediction of properties like water solubility (LogS), gastrointestinal (GI) absorption, and cell permeability (e.g., Caco-2).

Distribution: Calculation of lipophilicity (LogP) and the fraction of the drug unbound to plasma proteins.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity: Early prediction of potential toxicities, such as mutagenicity or cardiotoxicity.

Table 3: Commonly Predicted ADMET Properties based on Lipinski's Rule of Five
PropertyGuideline for Good Oral Bioavailability
Molecular Weight (MW)≤ 500 g/mol
LogP (Lipophilicity)≤ 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10
Number of Rotatable Bonds≤ 10

Preclinical Pharmacological and Toxicological Investigations of 7 Chloro 2h 1,4 Benzothiazin 3 4h One Derivatives

In Vitro Cytotoxicity and Selectivity Profiling of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Analogues

The evaluation of cytotoxicity against various cell lines is a foundational step in preclinical assessment, determining a compound's potential as a therapeutic agent and its margin of safety. For 1,4-benzothiazine derivatives, these studies have primarily focused on anti-infective and anticancer activities.

A study investigating the anti-amoebic potential of seventeen newly synthesized 1,4-benzothiazine derivatives tested their cytotoxicity against human keratinocytes (HaCaT cells). This is crucial for determining the selectivity of the compounds—their ability to harm pathogens while sparing host cells. The results showed that the most potent anti-amoebic compounds (IX, X, and XVI) exhibited low to moderate cytotoxicity, with cell viability reductions of 36%, 2%, and 21%, respectively, at a concentration of 100 μM. hw.ac.uk This suggests a favorable selectivity profile for these specific derivatives. hw.ac.uk

Table 1: Cytotoxicity of 1,4-Benzothiazine Derivatives against Human Keratinocytes

Compound Concentration Cytotoxicity (% reduction in cell viability) Reference
Derivative IX 100 µM 36% hw.ac.uk
Derivative X 100 µM 2% hw.ac.uk
Derivative XVI 100 µM 21% hw.ac.uk

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In Vivo Efficacy Studies in Disease Models Utilizing this compound Derivatives

Demonstrating efficacy in relevant animal models of disease is a critical milestone in drug development. Derivatives of 1,4-benzothiazin-3-one have been evaluated in models of epilepsy and bacterial infections.

In a notable study, two series of novel 1,4-benzothiazin-3-one derivatives were assessed for anticonvulsant effects in a mouse model of epilepsy induced by intraperitoneal pentylenetetrazol (i.p. PTZ). nih.gov One compound, 4-(4-bromo-benzyl)-4H-benzo[b] hw.ac.ukresearchgate.netthiazin-3(4H)-one (compound 4h ), demonstrated promising activity in this chemically-induced seizure model. nih.gov This finding highlights the potential of the scaffold to yield agents that modulate central nervous system activity.

In the realm of infectious diseases, the ability of bacteria like Staphylococcus aureus to form biofilms on medical devices poses a significant clinical challenge. Researchers designed and synthesized a new class of 1,4-benzothiazine-based bisamide derivatives targeting the bacterial enzyme peptide deformylase (PDF). hw.ac.uk One derivative, compound 8bE , was found to inhibit the formation of S. aureus biofilm at low concentrations, demonstrating its potential utility in preventing infections associated with medical devices like urinary catheters. hw.ac.uk Another study showed that various 1,4-benzothiazine derivatives could inhibit the growth of Acanthamoeba castellanii, a free-living amoeba responsible for serious infections. hw.ac.uk Several compounds significantly reduced the viability of the amoeba's trophozoite form. hw.ac.uk

Table 2: Summary of In Vivo and In Vitro Model Efficacy for 1,4-Benzothiazin-3(one) Derivatives

Compound Class/Derivative Disease Model Key Finding Reference
4-Aryl-1,4-benzothiazin-3-one PTZ-induced seizures (mouse) Compound 4h showed promising anticonvulsant activity. nih.gov
1,4-Benzothiazine-based bisamides S. aureus biofilm formation Compound 8bE inhibited biofilm at low concentrations. hw.ac.uk
Various 1,4-benzothiazines Acanthamoeba castellanii viability Compounds IX, X, and XVI significantly reduced trophozoite viability. hw.ac.uk

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Mechanistic Toxicology and Safety Pharmacology of this compound Based Compounds

Understanding the toxicological profile of a compound is paramount to its development. Studies on related benzothiazine isomers provide valuable data on potential safety concerns.

A comprehensive dermal toxicity evaluation was conducted on 1,2-benzisothiazolin-3-one (BIT), an isomer of the benzothiazinone core. The study, following OECD guidelines, included acute and repeated-dose dermal toxicity, as well as irritation and sensitization tests.

Acute Dermal Toxicity : No treatment-related adverse effects were observed in rats at the highest tested dose of 2000 mg/kg.

Repeated Dermal Toxicity : A 28-day study in rats at doses of 1, 4, and 12 mg/kg/day resulted in transient local skin irritation (erythema, exfoliation). However, no systemic effects were noted, leading to a No Observed Adverse Effect Level (NOAEL) of 12 mg/kg/day for systemic toxicity.

Irritation and Sensitization : BIT was found to be a strong eye irritant and a mild skin irritant. It did not, however, show evidence of skin sensitization in a local lymph node assay.

These findings suggest that while local irritation may be a concern for some benzothiazine-based compounds, the risk of systemic toxicity via dermal exposure could be low.

Pharmacokinetic and Pharmacodynamic Characterization of this compound Precursors

The study of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is essential to determine a compound's suitability for clinical use. Research on a closely related benzothiadiazine provides significant insights into the potential metabolic fate and central nervous system penetration of this class of compounds.

A study on 7-chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, a positive allosteric modulator (PAM) of the AMPA receptor, investigated its metabolism and brain penetration. nih.gov

Metabolism : Experiments with rat liver microsomes showed that the parent compound is converted by cytochrome P450 enzymes into an unsaturated derivative and an inactive benzenesulfonamide. nih.gov

Pharmacodynamics & Blood-Brain Barrier : The active unsaturated metabolite was shown to cross the blood-brain barrier in mice. nih.gov Cerebral microdialysis studies revealed that it increased levels of the neurotransmitters acetylcholine (B1216132) and serotonin (B10506) in the hippocampus, confirming its ability to exert a pharmacological effect within the central nervous system. nih.gov

Pharmacokinetic Profile : The metabolite was found to have an improved pharmacokinetic profile compared to the parent compound. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted for the anticonvulsant 1,4-benzothiazin-3-one derivatives mentioned previously. nih.gov The analysis suggested that desirable in vivo performance was associated with appropriate plasma protein binding and high penetration of the blood-brain barrier, features which the lead compounds in that study were predicted to have. nih.gov

Table 3: Summary of Pharmacokinetic Parameters for a Related Benzothiadiazine Derivative

Parameter Finding Implication Reference
Metabolism Converted by hepatic cytochrome P450 to active and inactive metabolites. Standard hepatic metabolism pathway. nih.gov
Blood-Brain Barrier Active metabolite crosses the BBB. Potential for CNS applications. nih.gov
Pharmacodynamics Increased acetylcholine and serotonin in the hippocampus. Demonstrates target engagement in the brain. nih.gov
In Silico ADMET Lead compounds predicted to have good BBB penetration and plasma protein binding. Supports potential for CNS activity and favorable distribution. nih.gov

This table is interactive. Click on the headers to sort.

Future Perspectives and Emerging Research Avenues for 7 Chloro 2h 1,4 Benzothiazin 3 4h One in Advanced Chemical Research

Integration of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one in Advanced Materials Science

While the 1,4-benzothiazine core is primarily known for its biological applications, related sulfur-nitrogen heterocyclic structures have shown promise in the development of advanced functional materials. The future integration of the this compound scaffold into materials science, particularly in the field of polymers, represents a compelling research avenue.

Research into related heterocycles has demonstrated the feasibility of creating novel polymers with unique properties. For instance, the polymerization of 1,3-benzothiazine monomers has been achieved, yielding cross-linked polybenzothiazines with excellent thermal properties. rsc.org It is hypothesized that the presence of the sulfur atom in the polymer backbone could confer higher flame retardancy and improved adhesion to metal substrates compared to analogous polybenzoxazines. rsc.org Similarly, conjugated polymers incorporating benzothiazole (B30560) and benzothiadiazole units have been prepared and studied for their electrical conductivity. researchgate.netnih.gov These polymers can be doped to create organic semiconductor materials. researchgate.net

Extrapolating from these findings, this compound could serve as a valuable monomer for new classes of functional polymers. The key structural features of this compound could influence the final material properties in several ways:

The Thiazinone Ring: The inherent thermal stability of the heterocyclic core could be imparted to the resulting polymer.

The Sulfur Atom: Could enhance flame retardancy and metallic adhesion, as seen in related polybenzothiazines. rsc.org

The Chloro-Substituent: The electron-withdrawing nature and position of the chlorine atom could modulate the electronic properties of conjugated polymers, influencing their conductivity and optical characteristics. It also provides a potential site for post-polymerization functionalization.

The Lactam Functionality: The N-H group and carbonyl group offer sites for hydrogen bonding, which could influence polymer chain packing and morphology.

Future research could focus on developing synthetic routes to polymerize this compound or its derivatives. This would involve creating difunctional monomers that can undergo step-growth or chain-growth polymerization. The resulting materials could be investigated for applications in electronics, coatings, and high-performance composites.

Role of this compound as a Probe Molecule in Biological Systems

The development of molecular probes for bioimaging and sensing is a critical area of chemical biology. The benzothiazinone (BTZ) scaffold has already proven to be a highly effective core for creating fluorescent probes to study biological processes at the molecular level. vu.nlnih.gov This success provides a strong foundation for developing this compound into a specialized tool for biological research.

Seminal work has shown that BTZ derivatives can be functionalized with fluorophores to create potent and specific probes. nih.gov These fluorescent analogues have been used to label their enzymatic target, DprE1, an essential enzyme in mycobacteria, allowing for its visualization within living cells. vu.nlnih.gov This research highlights the BTZ scaffold's ability to specifically interact with a biological target and serve as a carrier for a fluorescent reporter. Furthermore, other related structures, such as benzothiazine-fused coumarins and thiophene-conjugated benzothiazoles, have been developed as fluorescent sensors for detecting reactive oxygen species like hypochlorite (B82951) or for selectively staining subcellular organelles such as mitochondria and lipid droplets. bohrium.comresearchgate.netbohrium.com

The this compound molecule is an ideal candidate for development into a next-generation biological probe for several reasons:

Tunable Scaffold: The core structure is synthetically tractable, allowing for the attachment of various fluorophores and targeting moieties. nih.gov

Modulatory Chloro Group: The chlorine atom can influence the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the probe through its electronic effects.

Site for Derivatization: The aromatic ring provides positions, including the chloro-substituted carbon, for synthetic modification to optimize probe specificity, cell permeability, and fluorescent properties.

Future research will likely involve the synthesis of a library of probes derived from this compound. By attaching different environmentally sensitive dyes, researchers could create probes that report on local polarity, pH, or the presence of specific analytes. These tools could be invaluable for studying disease states, visualizing drug-target engagement, and elucidating complex biological pathways.

Table 1: Examples of Benzothiazine and Benzothiazole Scaffolds in Biological Probes

Probe ScaffoldApplicationTarget/Sensing MechanismReference(s)
Benzothiazinone (BTZ) AnaloguesImaging in MycobacteriaCovalent labeling of the DprE1 enzyme vu.nlnih.gov
Benzothiazine-fused CoumarinCellular ImagingDetection of endogenous hypochlorite (ClO⁻) via oxidation of the sulfur atom researchgate.netbohrium.com
Thiophene-conjugated BenzothiazoleSubcellular StainingSelective staining of mitochondria or lipid droplets based on structural modifications bohrium.com
4-Chloro-2(3H)-benzothiazoloneCellular ImagingSelf-assembles into panchromatic fluorescent fibers rsc.org

Artificial Intelligence and Machine Learning Applications in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from fundamental synthesis to drug discovery. researchgate.netyoutube.com These computational tools offer a powerful approach to accelerate the exploration and optimization of the this compound scaffold and its derivatives.

Computational methods are already being applied to the broader class of benzothiazines and related heterocycles. Molecular dynamics simulations have been used to study the interactions of benzothiadiazine derivatives with cell membranes, providing insights into their structural behavior at a molecular level. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies have been employed to predict the biological activity of 1,4-benzothiazin-3-one derivatives and identify key structural features for interaction with protein targets. researchgate.net

For this compound, AI and ML can be leveraged across several key research areas:

Property Prediction: ML models can be trained on existing chemical data to predict a wide range of properties for novel derivatives, including solubility, toxicity, metabolic stability, and even potential material characteristics like thermal stability or electronic properties. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

Synthesis Planning: Retrosynthesis algorithms, powered by machine learning, can predict viable synthetic pathways for complex target molecules. youtube.com This can help chemists design more efficient routes to novel this compound analogues, potentially identifying non-obvious or more sustainable reaction pathways.

De Novo Design: Generative models can design entirely new molecules based on a desired set of properties. youtube.com Researchers could use these tools to generate novel benzothiazine structures optimized for a specific biological target (e.g., a particular enzyme or receptor) or for a desired material property (e.g., a specific band gap for a semiconductor).

The future of research on this compound will likely involve a "design-make-test-analyze" cycle where computational tools play a central role in the design phase, drastically reducing the number of compounds that need to be physically synthesized and tested. youtube.com

Table 2: Application of AI/ML and Computational Methods in Benzothiazine Research

Computational MethodApplication AreaPotential for this compoundReference(s)
Molecular Dynamics (MD)Simulating Molecular InteractionsElucidating interactions with biological membranes or within a polymer matrix. nih.govmdpi.com
QSAR & Molecular DockingPredicting Biological ActivityScreening derivatives against protein targets; identifying key binding interactions. researchgate.net
Machine Learning (ML)Property PredictionPredicting ADMET properties, material characteristics, and catalytic activity. researchgate.netmdpi.com
Retrosynthesis AlgorithmsChemical Synthesis PlanningDesigning efficient and novel synthetic routes to complex derivatives. youtube.com
Generative ModelsDe Novo Molecular DesignCreating novel structures optimized for specific biological or material functions. youtube.com

Interdisciplinary Research Collaborations on the this compound Scaffold

The multifaceted potential of this compound, spanning from materials science to biological probes and computational design, underscores the necessity for interdisciplinary research collaborations. Advancing the frontiers of knowledge for this compound scaffold cannot be accomplished within a single scientific discipline.

The successful development of this molecule and its derivatives will require a synergistic effort from experts across various fields:

Synthetic Organic Chemists: To design and execute efficient syntheses of novel derivatives, monomers for polymerization, and functionalized probes. Their expertise is foundational to creating the physical matter for all subsequent studies. nih.gov

Materials Scientists and Engineers: To polymerize monomers and characterize the resulting materials, testing their thermal, mechanical, and electronic properties. This collaboration is essential to translate the molecular potential into functional, macroscopic materials. rsc.org

Biologists and Pharmacologists: To test the utility of new molecular probes in cellular imaging experiments and to evaluate the biological activity of new derivatives against targets identified through computational screening. vu.nlnih.gov

Computational Chemists and Data Scientists: To build predictive AI/ML models, perform molecular simulations, guide the design of new compounds, and analyze large datasets generated from experimental work. nih.govresearchgate.net

Spectroscopists and Analytical Chemists: To characterize the photophysical properties of fluorescent probes and confirm the structure and purity of all newly synthesized compounds. researchgate.net

Future research projects centered on this compound should be structured to foster these collaborations. For example, a project to develop a new conductive polymer would involve computational scientists predicting promising monomer structures, synthetic chemists creating them, and materials scientists polymerizing and testing them. Similarly, creating a new biological probe would unite synthetic chemists, spectroscopists, and cell biologists in an iterative cycle of design, synthesis, and testing. Such integrated approaches will be paramount to unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one, and how are intermediates validated?

The compound is typically synthesized via cyclization reactions. For example, refluxing 2-aminothiophenol with β-aroylacrylic acids in HCl-saturated ethanol yields 1,4-benzothiazin-3-ones. Intermediates are validated using elemental analysis, IR, 1H^1H NMR, and mass spectrometry . A key step involves confirming the absence of competing seven-membered benzothiazepine products via X-ray crystallography .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction is the gold standard. The heterocyclic ring adopts an intermediate conformation between twisted boat and chair, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the crystal lattice. Bond angles and torsion angles (e.g., O1–C8–C7–C9 = 8.3°) are critical for confirming regiochemistry .

Q. What spectroscopic techniques are essential for purity assessment?

IR identifies carbonyl stretches (~1700 cm1^{-1}), while 1H^1H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methylene groups adjacent to sulfur (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 318.04 for C16_{16}H12_{12}ClNO2_2S) .

Advanced Research Questions

Q. What challenges exist in achieving regioselectivity during functionalization of the benzothiazinone core?

Chlorination at the 7-position competes with alternative sites (e.g., 6- or 8-positions). Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction conditions. For instance, AlCl3_3-catalyzed Friedel-Crafts reactions favor para-substitution on aromatic rings, but steric hindrance from bulky groups (e.g., phenethyl) can redirect reactivity .

Q. How can computational methods predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at C3 is electron-deficient (LUMO ≈ -1.5 eV), making it susceptible to nucleophilic attack. NIST Chemistry WebBook data validates thermodynamic stability via Gibbs free energy calculations .

Q. What strategies resolve contradictions in reported biological activities of benzothiazinone derivatives?

Discrepancies in antifungal efficacy (e.g., against Candida albicans) arise from variations in substituent polarity. Comparative studies using standardized MIC (Minimum Inhibitory Concentration) assays and SAR (Structure-Activity Relationship) models are recommended. For example, 4-benzyl derivatives show enhanced activity due to lipophilic interactions with fungal membranes .

Q. How do crystallographic studies inform conformational dynamics of the benzothiazinone ring?

X-ray data reveal that substituents at C7 (e.g., chloro or phenethyl groups) induce torsional strain, shifting the heterocycle between envelope and screw-boat conformations. Dihedral angles between aromatic rings (e.g., 89.99° in 4-benzyl derivatives) correlate with steric bulk .

Methodological Guidance

Q. What protocols optimize recrystallization for X-ray-quality crystals?

Slow evaporation of ethyl acetate/hexane (1:5 v/v) at 25°C over 10 days yields diffraction-quality crystals. Disorder in oxygen atoms (e.g., O2 in 4-benzyl derivatives) is resolved using split-site refinement with occupancy ratios (0.46:0.54) .

Q. How are reaction byproducts minimized during cyclization?

Strict anhydrous conditions (e.g., dry ethanol saturated with HCl gas) prevent hydrolysis of β-aroylacrylic acid intermediates. Monitoring via TLC (Rf_f = 0.3 in ethyl acetate/hexane) ensures completion before workup .

Data Contradiction Analysis

Q. Why do some studies report benzothiazepines instead of benzothiazinones from similar precursors?

Competing pathways depend on acid catalysis and steric effects. For example, 2-aminothiophenol with β-aroylacrylic acids under mild conditions favors benzothiazinones, while AlCl3_3-mediated reactions promote benzothiazepine formation. Validation via 1H^1H NMR coupling constants (e.g., J = 8.5 Hz for adjacent protons in benzothiazepines) resolves ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.